N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860841
InChI: InChI=1S/C16H19N3/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2,(H,18,19)
SMILES:
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15860841

Molecular Formula: C16H19N3

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
IUPAC Name N-phenyl-5-piperidin-2-ylpyridin-2-amine
Standard InChI InChI=1S/C16H19N3/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2,(H,18,19)
Standard InChI Key POWJUMXTTWSKDU-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CN=C(C=C2)NC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-phenyl-5-(piperidin-2-yl)pyridin-2-amine is C₁₆H₁₉N₃, with a molecular weight of 253.35 g/mol. The compound features a pyridine ring substituted at positions 2 and 5. The 2-amino group is bonded to a phenyl ring, while the 5-position hosts a piperidin-2-yl group, a six-membered saturated ring containing one nitrogen atom. Key physicochemical properties inferred from analogous structures include:

  • LogP (octanol-water partition coefficient): Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen bond donors/acceptors: 2 donors (amine NH groups) and 3 acceptors (pyridine and piperidine nitrogens), influencing solubility and protein-binding interactions .

  • Topological polar surface area (TPSA): ~50 Ų, suggesting moderate membrane permeability .

The piperidine ring introduces conformational flexibility, enabling adaptive binding to biological targets, while the phenyl and pyridine groups contribute to π-π stacking and hydrophobic interactions .

Synthetic Routes and Methodologies

Core Pyridine Ring Formation

The pyridine core is typically constructed via cyclocondensation reactions. A common approach involves the Hantzsch thiazole synthesis adapted for pyridine derivatives, where enaminones react with guanidines or thioureas under acidic conditions . For example, in the synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, enaminones such as 13 and 14 were cyclized with guanidine hydrochloride to form pyrimidine rings . By analogy, N-phenyl-5-(piperidin-2-yl)pyridin-2-amine could be synthesized via:

  • Formation of a 5-substituted pyridine precursor through condensation of a diketone with an ammonia source.

  • Introduction of the piperidin-2-yl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

Functionalization at Position 2

The 2-amino-phenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling, employing palladium or copper catalysts to couple aryl halides with anilines . For instance, in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, palladium-mediated coupling enabled the installation of a 2-pyridylmethylamine group at position 7 .

Piperidine Substitution

The piperidin-2-yl moiety is incorporated using reductive amination or alkylation. In related work, 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (114) was synthesized via reductive amination of 6-bromopyridine-3-carbaldehyde (113) with ethylpiperazine . Similar strategies could position the piperidine ring at position 5 of the pyridine core.

Structure–Activity Relationships (SAR)

While direct SAR data for N-phenyl-5-(piperidin-2-yl)pyridin-2-amine are unavailable, insights can be drawn from studies on structurally related CDK4/6 inhibitors and antimycobacterial agents:

Role of the Piperidine Ring

In CDK4/6 inhibitors like 78, a piperazine group enhanced selectivity by forming water-mediated hydrogen bonds with His100 in CDK6 . The piperidin-2-yl group in the target compound may similarly improve kinase selectivity through hydrophobic interactions and conformational restraint.

Impact of the 2-Aminophenyl Group

Pyrazolo[1,5-a]pyrimidin-7-amines with 2-pyridylmethylamine substituents exhibited potent antimycobacterial activity, attributed to enhanced membrane penetration and target engagement . The phenylamine group in N-phenyl-5-(piperidin-2-yl)pyridin-2-amine likely contributes to similar pharmacokinetic advantages.

Substitution Patterns

  • 5-Position substitutions: Bulky groups (e.g., cyclopentyl) in CDK4/6 inhibitors improved potency (e.g., 78, K<sub>i</sub> = 1 nM for CDK4) . The piperidin-2-yl group may optimize steric and electronic complementarity with target proteins.

  • 2-Amino modifications: Methylation or fluorination of the aniline ring in related compounds modulated metabolic stability and off-target effects .

Pharmacological and Biological Data

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidin-7-amines with 2-pyridylmethylamine groups demonstrated Mycobacterium tuberculosis growth inhibition (MIC ≤ 1 μM) . The target compound’s piperidine and phenylamine groups could enhance antimycobacterial efficacy by improving target binding or disrupting bacterial membranes.

Applications and Future Directions

Oncology

As a CDK4/6 inhibitor analog, this compound could be explored in breast cancer models. Palbociclib analogs with piperazine groups are FDA-approved for hormone receptor-positive breast cancer, supporting further investigation .

Infectious Diseases

Structural similarity to antimycobacterial pyrazolo[1,5-a]pyrimidines suggests potential utility against drug-resistant tuberculosis .

Neurological Disorders

Moderate lipophilicity (LogP ~3) and TPSA (~50 Ų) indicate possible central nervous system activity, warranting studies in neurodegenerative or psychiatric conditions.

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